

The Genesis of a Systemic Fungicide: A Technical Overview of Methfuroxam (Furavax)

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

This technical guide provides an in-depth analysis of the fungicide **Methfuroxam**, also known under the trade name Furavax. Developed by Uniroyal Ltd., this compound emerged as a significant contribution to the class of carboxanilide systemic fungicides. This document details the original manufacturer, patent history, a plausible synthesis pathway, and methodologies for evaluating its fungicidal efficacy, tailored for researchers, scientists, and drug development professionals.

Original Manufacturer and Patent Information

Methfuroxam (2,4,5-Trimethyl-N-phenyl-3-furancarboxamide) was originally developed and patented by Uniroyal Ltd. (now part of the LANXESS group). The key patent covering fungicidal compositions containing **Methfuroxam** is EP0006012B1. This patent discloses synergistic fungicidal compositions containing a furan-3-carboxanilide, with 2,4,5-trimethylfuran-3-carboxanilide being explicitly mentioned as a preferred embodiment.[1] The invention highlighted its particular utility as a seed dressing.



Attribute	Information
Original Manufacturer	Uniroyal Ltd.
Trade Name	Furavax
Chemical Name	2,4,5-Trimethyl-N-phenyl-3-furancarboxamide
Key Patent	EP0006012B1
Patent Focus	Synergistic fungicidal compositions, particularly for seed treatment.[1]

Synthesis of Methfuroxam

While the patent does not provide a detailed step-by-step synthesis protocol, a plausible synthetic route for **Methfuroxam** can be constructed based on established organic chemistry principles for the formation of carboxanilides. The synthesis would likely involve two main stages: the preparation of 2,4,5-trimethyl-3-furoic acid and its subsequent conversion to the target anilide.

Plausible Synthesis Pathway

The logical relationship for the synthesis of **Methfuroxam** can be visualized as a two-step process:



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Plausible two-step synthesis of **Methfuroxam**.

Experimental Protocol for Synthesis

Step 1: Synthesis of 2,4,5-trimethyl-3-furoic acid



A potential route to the key intermediate, 2,4,5-trimethyl-3-furoic acid, could involve the acylation of 2,3,5-trimethylfuran followed by an oxidation reaction.

- Acylation of 2,3,5-trimethylfuran: 2,3,5-trimethylfuran is reacted with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group at the 3-position.
- Oxidation: The resulting ketone is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or sodium hypochlorite).
- Work-up and Isolation: The reaction mixture is acidified to precipitate the 2,4,5-trimethyl-3-furoic acid, which is then filtered, washed, and dried.

Step 2: Synthesis of 2,4,5-Trimethyl-N-phenyl-3-furancarboxamide (Methfuroxam)

The final step involves the conversion of the carboxylic acid to the corresponding anilide.

- Formation of the Acid Chloride: 2,4,5-trimethyl-3-furoic acid is reacted with thionyl chloride (SOCl₂) to form the more reactive 2,4,5-trimethyl-3-furoyl chloride. This reaction is typically carried out in an inert solvent.
- Reaction with Aniline: The crude 2,4,5-trimethyl-3-furoyl chloride is then reacted with aniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
- Isolation and Purification: The product, Methfuroxam, is isolated by precipitation or extraction, followed by recrystallization to yield the pure compound.

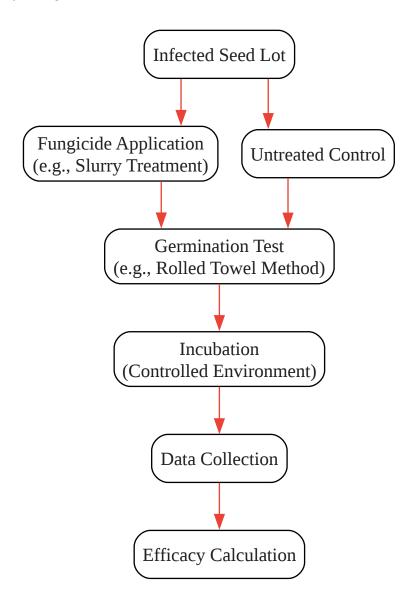
Experimental Protocol for Fungicidal Activity Evaluation

The primary application of **Methfuroxam**, as highlighted in the patent, is as a seed treatment. The following protocol outlines a general procedure for evaluating the efficacy of fungicidal seed treatments.

Seed Treatment and Germination Assay



This workflow illustrates the process of evaluating the efficacy of a fungicidal seed treatment against seed-borne pathogens.



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Workflow for fungicidal seed treatment evaluation.

Protocol:

• Preparation of Fungal Inoculum: A culture of the target pathogenic fungus (e.g., Fusarium spp., Ustilago spp.) is grown on a suitable agar medium. Spore suspensions are prepared and calibrated to a standard concentration.



- Seed Treatment: Seeds of a susceptible plant variety are treated with different concentrations of the **Methfuroxam** formulation. An untreated control group is also prepared. The treatment can be applied as a dust, slurry, or liquid.
- Germination Assay:
 - A defined number of treated and untreated seeds are placed on sterile moistened filter paper or in sterile soil.
 - The seeds are incubated under controlled conditions of temperature and humidity optimal for both seed germination and fungal growth.
- Data Collection: After a specified incubation period, the following parameters are recorded for both treated and control groups:
 - Germination percentage.
 - Incidence and severity of fungal infection on seeds and seedlings.
 - Seedling vigor (e.g., root and shoot length).
- Efficacy Calculation: The efficacy of the fungicide is calculated based on the reduction in disease incidence in the treated group compared to the control group.

Quantitative Data

The patent EP0006012B1 describes the synergistic effect of furan-3-carboxanilides with other fungicides but does not provide extensive quantitative data in a tabular format. The examples provided are primarily descriptive. For a comprehensive technical guide, further studies would be required to generate quantitative data such as EC₅₀ (half maximal effective concentration) values for **Methfuroxam** against a range of plant pathogenic fungi.

Table of Potential Quantitative Data to be Generated:



Fungal Species	Methfuroxam EC₅₀ (μg/mL)
Fusarium graminearum	Data to be determined
Ustilago nuda	Data to be determined
Rhizoctonia solani	Data to be determined
Tilletia caries	Data to be determined

This guide provides a foundational understanding of **Methfuroxam**, its origins, a plausible synthesis, and methods for its evaluation. Further research to generate detailed quantitative efficacy data would be a valuable next step for any organization interested in the development or application of this fungicide.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Genesis of a Systemic Fungicide: A Technical Overview of Methfuroxam (Furavax)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204882#methfuroxam-furavax-original-manufacturer-and-patents]

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